H-DL-Phenylalanine-DL-Proline-DL-Arginine-Methyl Ester, commonly referred to as H-DL-Phe-DL-Pro-DL-Arg-Me, is a synthetic compound that incorporates three amino acids: phenylalanine, proline, and arginine. This compound has gained attention in various scientific fields due to its unique properties and potential applications in biochemistry and pharmacology. The molecular structure of H-DL-Phe-DL-Pro-DL-Arg-Me contributes to its stability and reactivity, making it a valuable subject of study.
H-DL-Phe-DL-Pro-DL-Arg-Me is classified as a peptide or peptide-like compound. It is synthesized from naturally occurring amino acids and can be obtained through various chemical synthesis methods. The compound's synthesis typically involves the use of standard solid-phase peptide synthesis techniques, which allow for precise control over the sequence and composition of the resulting peptides.
The synthesis of H-DL-Phe-DL-Pro-DL-Arg-Me generally follows solid-phase peptide synthesis protocols. This process involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yield and purity of the final product. Techniques such as mass spectrometry are often employed to confirm the molecular weight and structure of the synthesized peptides.
The molecular structure of H-DL-Phe-DL-Pro-DL-Arg-Me consists of a sequence of amino acids linked by peptide bonds. The methyl ester group at the arginine position enhances the compound's lipophilicity, potentially affecting its bioactivity.
H-DL-Phe-DL-Pro-DL-Arg-Me can participate in various chemical reactions:
Common reagents used in reactions involving H-DL-Phe-DL-Pro-DL-Arg-Me include oxidizing agents like potassium permanganate for oxidation processes and nucleophiles for substitution reactions.
The mechanism of action for H-DL-Phe-DL-Pro-DL-Arg-Me is primarily related to its interactions with biological targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator in biochemical pathways.
In studies involving thrombin inhibition, for example, modifications in the amino acid sequence have been shown to enhance binding affinity and specificity towards target enzymes, indicating potential therapeutic applications.
H-DL-Phe-DL-Pro-DL-Arg-Me has several scientific uses:
Racemic peptide synthesis necessitates specialized approaches to accommodate equimolar mixtures of D- and L-enantiomers, which lack inherent stereoselectivity. For tripeptides like H-DL-Phenylalanine-DL-Proline-DL-Arginine-Methyl ester, linear solution-phase synthesis is often employed due to its flexibility in handling racemization-prone residues. This method utilizes in situ activation of carboxyl groups using agents like N,N'-diisopropylcarbodiimide (DIC) paired with 1-hydroxybenzotriazole (HOBt) to minimize epimerization during coupling [3]. The racemic phenylalanine residue is particularly susceptible to base-induced racemization at the α-carbon due to its benzylic proton acidity; thus, coupling reactions are performed under weakly acidic conditions (pH 4–6) [1].
Argolink™ chemistry provides a solution for incorporating racemic arginine. This strategy employs orthogonal protection of the guanidinium group with nitro or pentamethylchromansulfonyl (Pmc) groups, enabling coupling without significant enantiomeric enrichment. Post-assembly, the methyl ester is introduced via esterification of the C-terminal arginine using thionyl chloride in methanol, achieving >95% yield while preserving stereochemical integrity [3]. A comparative analysis of coupling efficiencies highlights the challenges of DL-amino acid incorporation (Table 1).
Table 1: Coupling Efficiency for Racemic Amino Acids in Solution-Phase Synthesis
Amino Acid Position | Coupling Agent | Temperature (°C) | Reaction Time (h) | Epimerization (%) |
---|---|---|---|---|
DL-Phenylalanine (N-term) | DIC/HOBt | 0 | 2 | 8–12 |
DL-Proline (Mid-chain) | DIC/Cl-HOBt | 25 | 1 | <2 |
DL-Arginine (C-term) | TBTU/HOAt | 0 | 3 | 10–15 |
Solid-Phase Peptide Synthesis adaptation for racemic sequences requires resin selection and coupling protocols that accommodate diverse steric and electronic environments. For H-DL-Phenylalanine-DL-Proline-DL-Arginine-Methyl ester, the Rink amide resin is preferred as its acid-labile linker enables cleavage of the peptide-amide, facilitating subsequent C-terminal methylation [3]. The DL-proline residue benefits from pre-activation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) due to proline’s secondary amine reducing nucleophilicity, which typically necessitates extended coupling times (2–3 hours) for complete acylation [5].
Stereochemical heterogeneity during DL-phenylalanine incorporation is mitigated using a double-coupling protocol with 5-fold excess of racemic amino acid. Microwave-assisted synthesis (30W, 45°C) reduces aggregation of intermediate peptides, improving yields to 85–90% compared to 70% under conventional conditions [3]. The DL-arginine residue requires side-chain protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to prevent guanidinium-mediated side reactions. Post-assembly methyl esterification is achieved on-resin using trimethylsilyl diazomethane (TMS-diazomethane) in dichloromethane/methanol (9:1), preserving enantiomeric fidelity [3].
Although H-DL-Phenylalanine-DL-Proline-DL-Arginine-Methyl ester is linear, insights from constrained analogues underscore the potential of macrocyclization to enhance stability. Incorporating dehydroamino acids (e.g., ΔZPhe) between DL-phenylalanine and DL-proline generates unsaturated bridges that restrict conformational freedom. Azlactone-mediated ring closure is particularly effective: treatment of C-terminal β-hydroxy-DL-phenylalanine residues with acetic anhydride yields cyclic dehydropeptides via intramolecular ester aminolysis (Scheme 1) [1]. This method achieves macrocyclization yields >80% in high-dilution conditions (10⁻³ M), with the Z-alkene configuration predominating (>95%) due to kinetic control.
Scheme 1: Azlactone-Based MacrocyclizationLinear precursor → Azlactone formation → Nucleophile addition → Cyclic dehydropeptide
Electrostatic pre-organization significantly enhances cyclization efficiency. Installing charged residues (e.g., DL-arginine) promotes Coulombic interactions between chain termini in low-dielectric solvents (ε < 10), reducing the effective molarity required for ring closure. This effect enables cyclization at concentrations up to 10⁻² M while maintaining >70% yield—a 5-fold improvement over unassisted cyclization [5]. Racemic mixtures exhibit distinct cyclization kinetics: DL-proline’s conformational flexibility accelerates cis-amide bond formation, a key requirement for turn structures in 8–12-membered rings [5].
C-terminal methylation in H-DL-Phenylalanine-DL-Proline-DL-Arginine-Methyl ester critically impacts proteolytic resistance and membrane permeability. Methyl esterification reduces the peptide’s susceptibility to carboxypeptidases by eliminating the free C-terminal carboxylate, a key recognition element for exopeptidases. In vitro studies show methylated analogues exhibit >50% intact peptide after 4 hours in human serum, versus <20% for unmethylated counterparts [2]. This modification also lowers the overall charge state, enhancing passive diffusion through lipid bilayers.
Backbone N-methylation offers additional stabilization but requires stereoselective synthesis. Racemic N-methyl-DL-phenylalanine incorporation employs N-Fmoc--N-methylamino acid derivatives with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent to suppress diketopiperazine formation. Molecular dynamics simulations reveal that N-methylation disrupts hydrogen bonding with proteases, reducing trypsin cleavage rates by 60% [5]. The impact of methylation strategies on stability parameters is quantified in Table 2.
Table 2: Stability Enhancement via Methylation Modifications
Modification Type | Proteolytic Half-life (h) | Log P (Octanol/Water) | Passive Permeability (PAMPA, nm/s) |
---|---|---|---|
Unmodified Peptide | 0.8 ± 0.1 | -2.1 ± 0.3 | 0.5 ± 0.1 |
C-terminal Methyl Ester | 4.2 ± 0.5 | -1.3 ± 0.2 | 2.8 ± 0.4 |
DL-Phe N-Methylation | 6.7 ± 0.7 | 0.2 ± 0.1 | 12.4 ± 1.2 |
Combined Modifications | 9.5 ± 1.1 | 0.8 ± 0.2 | 18.6 ± 2.3 |
Orthogonal protecting group strategies enable selective methylation: the tert-butyloxycarbonyl (Boc) group for DL-arginine’s guanidinium and 9-fluorenylmethoxycarbonyl (Fmoc) for α-amines allow sequential modifications without cross-reactivity [3]. Post-synthetic methylation via diazomethane must be avoided for racemic peptides due to esterification-induced epimerization at C-terminal residues; instead, on-resin esterification with iodomethane/potassium carbonate is stereochemically benign [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0